Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrazine moiety: This step often involves a nucleophilic substitution reaction where a chloropyrazine derivative is introduced.
Formation of the tert-butyl ester group: This is typically done through esterification reactions using tert-butyl alcohol and appropriate activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl ester group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate: Similar compounds include other piperidine derivatives and pyrazine-containing molecules.
Comparison: Compared to similar compounds, this compound may offer unique properties such as enhanced stability, specific biological activity, or improved synthetic accessibility.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry and material science.
Properties
IUPAC Name |
tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-5-10(9-20)19-13(21)11-7-18-12(16)8-17-11/h7-8,10H,4-6,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJWHFYQFOGYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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